Cas no 80102-27-8 ((R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid)

(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid is a chiral non-natural amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a p-tolyl side chain. This compound is widely utilized in peptide synthesis and pharmaceutical research due to its high enantiomeric purity and stability under standard coupling conditions. The Boc group facilitates selective deprotection while maintaining compatibility with solid-phase peptide synthesis (SPPS) protocols. Its aromatic p-tolyl moiety enhances hydrophobicity, making it valuable for modifying peptide properties or studying structure-activity relationships. The product is characterized by consistent quality, low racemization risk, and reliable performance in complex organic transformations. It serves as a key intermediate in the development of bioactive peptides and small-molecule therapeutics.
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid structure
80102-27-8 structure
Product Name:(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
CAS No:80102-27-8
MF:C15H21NO4
MW:279.33154463768
MDL:MFCD01317726
CID:60179
PubChem ID:7006640
Update Time:2025-06-07

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-4-methyl-D-phenylalanine
    • BOC-p-Me-D-Phe-OH
    • BOC-D-Phe(4-Me)-OH
    • BOC-D-4-Methylphe
    • tert-Butoxycarbonyl-D-4-methylphenylalanine
    • (2R)-3-(4-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-4-Methy-D-Phenylalanine
    • Boc-D-4-Methylphenylalanine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
    • D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-
    • BOC-D-4-ME-PHE-OH
    • KSC498C2B
    • JYRWNPUFECDJCX-GFCCVEGCSA-N
    • KM2013
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoi
    • MFCD01317726
    • EN300-3389905
    • Boc-D-4-Methylphenylalanine (Boc-D-Phe(4-Me)-OH)
    • CS-0153094
    • DTXSID70426511
    • SCHEMBL5061931
    • A864749
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
    • N-TERT-BUTOXYCARBONYL-D-4-METHYL PHENYLALANINE
    • AM83431
    • (R)-2-(TERT-BUTOXYCARBONYLAMINO)-3-P-TOLYLPROPANOIC ACID
    • PS-12013
    • N-(tert-butoxycarbonyl)-4-methyl-D-phenylalanine
    • AKOS016843545
    • J-300421
    • 80102-27-8
    • AC-9929
    • BOC-p-Me-D-Phe-OH; BOC-D-Phe(4-Me)-OH; BOC-D-4-Methylphe; tert-Butoxycarbonyl-D-4-methylphenylalanine;
    • A50135
    • N-[(1,1-Dimethylethoxy)carbonyl]-4-methyl-D-phenylalanine (ACI)
    • (R)-2-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propionic acid
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid
    • (R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
    • MDL: MFCD01317726
    • Inchi: 1S/C15H21NO4/c1-10-5-7-11(8-6-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
    • InChI Key: JYRWNPUFECDJCX-GFCCVEGCSA-N
    • SMILES: C(C1C=CC(C)=CC=1)[C@H](C(=O)O)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 279.14700
  • Monoisotopic Mass: 279.147
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 2.2
  • Topological Polar Surface Area: 75.6

Experimental Properties

  • Color/Form: White powder
  • Density: No data available
  • Melting Point: 85 ºC
  • Boiling Point: No data available
  • Flash Point: No data available
  • PSA: 75.63000
  • LogP: 2.90630
  • Specific Rotation: -30 º (c=1,EtOH)
  • Solubility: Not determined
  • Vapor Pressure: No data available

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Security Information

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM220368-10g
(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 95%
10g
$204 2021-06-09
Chemenu
CM220368-25g
(R)-2-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 95%
25g
$426 2021-06-09
TRC
B657420-10mg
Boc-4-Methyl-D-phenylalanine
80102-27-8
10mg
$ 50.00 2022-06-07
TRC
B657420-50mg
Boc-4-Methyl-D-phenylalanine
80102-27-8
50mg
$ 65.00 2022-06-07
TRC
B657420-100mg
Boc-4-Methyl-D-phenylalanine
80102-27-8
100mg
$ 80.00 2022-06-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B859047-1g
Boc-4-Methyl-D-Phenylalanine
80102-27-8 ≥98%
1g
¥502.20 2022-09-02
AAPPTec
UBF223-5g
Boc-D-Phe(4-Me)-OH
80102-27-8
5g
$175.00 2024-07-20
AAPPTec
UBF223-25g
Boc-D-Phe(4-Me)-OH
80102-27-8
25g
$745.00 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PP190-200mg
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 98%
200mg
108.0CNY 2021-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PP190-1g
(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
80102-27-8 98%
1g
133.0CNY 2021-07-18

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

Production Method 3

Reaction Conditions
1.1 Reagents: 1,1,3,3-Tetramethylguanidine Solvents: Dichloromethane ;  2 h, 0 °C → rt
2.1 Reagents: Hydrogen Catalysts: (1,2-Bis((R,R)-2,5-diethyl-1-phospholidinyl)benzene)(1,5-cyclooctadiene)rhodium(… Solvents: Methanol ,  Ethyl acetate ;  12 h, 40 psi, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  6 h, 0 °C
Reference
Discovery of pyrrolopyrimidine inhibitors of Akt
Blake, James F.; et al, Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5607-5612

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Raw materials

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Preparation Products

(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:80102-27-8)BOC-D-4-甲基苯丙氨酸
Order Number:LE2469840
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:39
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:80102-27-8)(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
Order Number:A864749
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:48
Price ($):192.0
Email:sales@amadischem.com
Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:80102-27-8)BOC-D-4-甲基苯丙氨酸
LE2469840
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:80102-27-8)(R)-2-((tert-butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid
A864749
Purity:99%
Quantity:25g
Price ($):192.0
Email